[4-(Trifluoromethyl)phenyl]acetamide

Anticancer Cytotoxicity Breast cancer

Choose [4-(Trifluoromethyl)phenyl]acetamide for your medicinal chemistry and agrochemical programs. The 4-CF3-phenyl motif delivers a LogP increase of +1.5–2.0 units over unsubstituted phenylacetamide, enhancing membrane permeability and metabolic stability critical for kinase inhibitor development (JAK1, TrkA). Unlike cheaper phenylacetamide alternatives, the electron-withdrawing CF3 modulates amide bond reactivity and H-bonding capacity—essential for SAR reproducibility in sigma receptor ligand programs. Also serves as a scaffold for TNBC anticancer candidates (IC50 9 μM vs MDA-MB-231) and patented agricultural fungicides with high germicidal activity at low application rates. The 4-CF3 substitution pattern is non-negotiable for maintaining target selectivity and lead optimization fidelity.

Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
CAS No. 41360-55-8
Cat. No. B1352057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Trifluoromethyl)phenyl]acetamide
CAS41360-55-8
Molecular FormulaC9H8F3NO
Molecular Weight203.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)N)C(F)(F)F
InChIInChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H2,13,14)
InChIKeyCHGYICZMKKIHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Trifluoromethyl)phenyl]acetamide (CAS 41360-55-8): A Core Pharmacophore Fragment for Kinase Inhibitors and Agrochemical Scaffolds


[4-(Trifluoromethyl)phenyl]acetamide (CAS 41360-55-8) is an aromatic amide featuring a 4-trifluoromethylphenyl moiety attached to an acetamide group (molecular formula C9H8F3NO, molecular weight 203.16 g/mol) . This compound serves as a versatile synthetic intermediate and pharmacophore fragment in medicinal chemistry and agrochemical research, characterized by a calculated LogP of approximately 2.43-2.63 . Its structural simplicity belies its strategic value: the 4-CF3-phenyl motif confers enhanced lipophilicity and metabolic stability compared to unsubstituted phenyl analogs, while the primary acetamide provides a handle for further derivatization [1]. This compound has been employed as a building block in the synthesis of kinase inhibitors, TRP channel modulators, and agricultural fungicides/herbicides [2][3].

Why [4-(Trifluoromethyl)phenyl]acetamide Cannot Be Replaced by Generic Phenylacetamide Analogs


Substituting [4-(Trifluoromethyl)phenyl]acetamide with unsubstituted phenylacetamide or alternative 4-substituted phenylacetamide analogs fundamentally alters key molecular properties critical for research applications. The 4-CF3 group increases lipophilicity by approximately 1.5-2.0 LogP units compared to unsubstituted phenylacetamide, directly impacting membrane permeability and target binding . In sigma receptor SAR studies, 4-substituted phenylacetamides exhibit markedly different selectivity profiles than their 3-substituted or 2-substituted counterparts; for instance, 4-substituted analogs generally display lower sigma1 selectivity (trend: 3 > 2 ≈ 4 for halogen substituents) and reduced sigma2 affinity relative to 3-substituted variants [1]. Furthermore, the electron-withdrawing nature of the CF3 group alters the amide bond's reactivity and hydrogen-bonding capacity, affecting both synthetic derivatization pathways and biological target engagement [2]. Simply replacing this compound with a cheaper, unsubstituted phenylacetamide analog would yield compounds with substantially different physicochemical profiles, metabolic stability, and target selectivity—undermining SAR reproducibility and lead optimization efforts.

Quantitative Differentiation Evidence: [4-(Trifluoromethyl)phenyl]acetamide vs. Analogs


Anticancer Potency: 4-CF3-Phenylacetamide Derivative Outperforms Imatinib in MDA-MB-231 Breast Cancer Cells

In a comparative cytotoxicity study, the [4-(trifluoromethyl)phenyl]acetamide derivative containing an m-OCH3 moiety on the phenyl ring (Compound 3g) demonstrated superior potency against the MDA-MB-231 breast cancer cell line compared to the clinically approved tyrosine kinase inhibitor imatinib. [1]

Anticancer Cytotoxicity Breast cancer

Lipophilicity Enhancement: 4-CF3 Substitution Increases LogP by ~1.5-2.0 Units vs. Unsubstituted Phenylacetamide

The calculated LogP (octanol-water partition coefficient) for [4-(trifluoromethyl)phenyl]acetamide is reported as 2.43-2.63 across multiple authoritative databases. This represents a substantial increase in lipophilicity compared to unsubstituted phenylacetamide, which has an estimated LogP of approximately 0.5-0.8 based on structural analogs.

Physicochemical properties Lipophilicity Drug-likeness

Sigma Receptor SAR: 4-Substituted Phenylacetamides Exhibit Distinct Selectivity Profile vs. 3-Substituted Analogs

A comprehensive SAR study of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives revealed that substitution position on the phenyl ring profoundly influences sigma1/sigma2 receptor affinity and selectivity. The unsubstituted parent compound showed Ki = 3.90 nM for sigma1 and 240 nM for sigma2 (61-fold selectivity). Halogen substitution at the 4-position generally maintained sigma1 affinity while increasing sigma2 affinity, reducing overall selectivity relative to 3-substituted analogs (selectivity trend: 3 > 2 ≈ 4). [1]

Sigma receptors SAR Selectivity

JAK Kinase Inhibition: 4-CF3-Phenyl-Containing Derivative Achieves Low Nanomolar Potency

A complex molecule incorporating the 4-(trifluoromethyl)phenyl moiety demonstrated potent inhibition of JAK family kinases. In recombinant purified GST-tagged catalytic domain assays, this compound achieved IC50 values of 6.33 nM against JAK1 and 102 nM against JAK2. [1]

Kinase inhibition JAK1 JAK2 Immunology

Agricultural Fungicidal Activity: Trifluoromethylphenyl Amide Scaffold Shows Broad-Spectrum Efficacy

A series of trifluoromethylphenyl amides (TFMPAs) structurally related to the core [4-(trifluoromethyl)phenyl]acetamide scaffold were evaluated for fungicidal activity. The lead compound 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) demonstrated the strongest antifungal activity and broadest spectrum in the set against Colletotrichum acutatum and Phomopsis viticola. [1]

Agrochemical Fungicide Crop protection

Optimal Procurement Scenarios for [4-(Trifluoromethyl)phenyl]acetamide (CAS 41360-55-8)


Kinase Inhibitor Lead Optimization: JAK and TRK Programs

Procure [4-(Trifluoromethyl)phenyl]acetamide as a key building block for synthesizing kinase inhibitor candidates targeting JAK1 (IC50 = 6.33 nM demonstrated) or TrkA (IC50 = 1.95 nM demonstrated in related scaffolds). The 4-CF3-phenyl moiety is a privileged fragment for occupying hydrophobic kinase binding pockets, and the primary acetamide allows facile diversification to optimize potency and selectivity [1][2].

Sigma Receptor Pharmacology and PET Tracer Development

Utilize [4-(Trifluoromethyl)phenyl]acetamide as a starting material for synthesizing sigma receptor ligands. Established SAR indicates that 4-substituted phenylacetamides maintain high sigma1 affinity (Ki ~3-10 nM) with modulated sigma2 affinity, making them suitable for developing sigma1-selective pharmacological tools or PET imaging agents [1].

Agrochemical Discovery: Novel Fungicide and Herbicide Scaffolds

Employ [4-(Trifluoromethyl)phenyl]acetamide as a core scaffold for designing next-generation agricultural fungicides and herbicides. Patented arylacetamide derivatives containing the 4-CF3-phenyl moiety have demonstrated high germicidal activity against blast, scab, and powdery mildew at low application rates, with crop safety profiles suitable for rice and horticultural applications [1][2].

Anticancer Lead Generation: Triple-Negative Breast Cancer

Source [4-(Trifluoromethyl)phenyl]acetamide for synthesizing anticancer candidates targeting triple-negative breast cancer (TNBC). Derivatives of this scaffold have shown superior potency (IC50 = 9 μM) against MDA-MB-231 cells compared to imatinib (IC50 = 20 μM), suggesting a promising starting point for developing TNBC therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(Trifluoromethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.